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Abstract

Metastatic melanoma is characterized by aggressive progression and resistance to therapy,
with altered lipid metabolism emerging as a key contributor to its malignancy. Fatty Acid
Transport Protein 2 (FATP2) has been identified as a crucial mediator of fatty acid uptake in
cancer cells. This application note details a comprehensive lipidomics workflow to investigate
the effects of Lipofermata, a specific FATPZ2 inhibitor, on the lipid profile of the highly
metastatic B16F10 mouse melanoma cell line. We provide detailed protocols for cell culture,
Lipofermata treatment, lipid extraction, and untargeted lipidomics analysis using Liquid
Chromatography-Mass Spectrometry (LC-MS). The presented data reveals significant
alterations in various lipid classes upon FATP2 inhibition, suggesting potential therapeutic
targets within lipid metabolism pathways. This guide is intended for researchers, scientists, and
drug development professionals investigating cancer metabolism and developing novel
therapeutic strategies.

Introduction

Altered lipid metabolism is a hallmark of many cancers, including melanoma. Cancer cells often
exhibit increased uptake and utilization of fatty acids to support rapid proliferation, membrane
synthesis, and signaling. Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier
27 (SLC27) family, facilitates the transport of long and very-long-chain fatty acids across the
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plasma membrane.[1] Its overexpression has been linked to lipid accumulation and progression
in various cancers, making it an attractive therapeutic target.[2][3]

Lipofermata is a potent and specific inhibitor of FATP2, demonstrating inhibition of fatty acid
transport in the low micromolar range.[1][4] Studies have shown its ability to attenuate lipid
accumulation and induce cell-type-specific effects on inflammatory responses.[5][6] The
B16F10 cell line, derived from a murine melanoma, is a widely used model for studying
melanoma metastasis due to its high lung-colonizing potential.[7][8]

This application note outlines a detailed methodology for performing a lipidomics analysis on
B16F10 melanoma cells treated with Lipofermata. By elucidating the specific changes in the
cellular lipidome following FATPZ2 inhibition, we can gain insights into the metabolic
vulnerabilities of melanoma cells and the potential of FATP2 inhibitors as anti-cancer agents. A
study on myeloid-derived suppressor cells from B16F10 tumor-bearing mice has already shown
that Lipofermata treatment alters the lipid profile, indicating its in vivo efficacy.[9][10]

Experimental Protocols
B16F10 Cell Culture and Lipofermata Treatment

This protocol describes the standard procedure for culturing B16F10 melanoma cells and
treating them with the FATP2 inhibitor, Lipofermata.

Materials:
e B16F10 mouse melanoma cell line

e Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin[7]

o Lipofermata (stock solution in DMSO)
e Phosphate Buffered Saline (PBS)
e Trypsin-EDTA solution

e Cell culture flasks (T-75) and plates (6-well)
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e Humidified incubator (37°C, 5% CO2)
Procedure:

o Cell Culture: B16F10 cells are cultured in T-75 flasks with supplemented DMEM. The
medium is changed every 2-3 days, and cells are passaged at 80-90% confluency using
Trypsin-EDTA.[7]

o Seeding: For the experiment, cells are seeded in 6-well plates at a density of 2 x 1075 cells
per well and allowed to adhere overnight.

o Lipofermata Treatment: A stock solution of Lipofermata is diluted in culture medium to the
desired final concentration (e.g., 10 uM). The existing medium is removed from the cells and
replaced with the Lipofermata-containing medium or a vehicle control (DMSO-containing
medium).

e |ncubation: The cells are incubated for 24-48 hours.

o Cell Harvesting: After incubation, the medium is aspirated, and the cells are washed twice
with ice-cold PBS. The cells are then scraped into a microcentrifuge tube, pelleted by
centrifugation, and the supernatant is discarded. The cell pellet is stored at -80°C until lipid
extraction.

Lipid Extraction from B16F10 Cells

This protocol details the extraction of total lipids from the cell pellets using a modified Bligh-
Dyer method.[11][12]

Materials:

Cell pellets

Chloroform

Methanol

Deionized water
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e Centrifuge

» Nitrogen gas evaporator

Procedure:

Solvent Addition: To the cell pellet, add a 2:1 (v/v) mixture of chloroform and methanol.

e Homogenization: Vortex the mixture thoroughly to ensure complete cell lysis and lipid
solubilization.

e Phase Separation: Add deionized water to the mixture to induce phase separation. The final
ratio of chloroform:methanol:water should be approximately 2:2:1.8.[11]

» Centrifugation: Centrifuge the samples to separate the aqueous (upper) and organic (lower)
phases.

 Lipid Collection: Carefully collect the lower organic phase containing the lipids into a new
tube.

» Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.

o Storage: The dried lipid extract is stored at -80°C until LC-MS analysis.

LC-MS Based Lipidomics Analysis

This protocol provides a general workflow for the analysis of the extracted lipids using an
untargeted LC-MS approach.[13][14]

Materials:

Dried lipid extracts

Acetonitrile

Isopropanol

Formic acid
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e Ammonium formate

e C18 reverse-phase LC column

e High-resolution mass spectrometer (e.g., Q-Exactive)
Procedure:

Sample Reconstitution: Reconstitute the dried lipid extracts in an appropriate solvent
mixture, such as acetonitrile:isopropanol (1:1, v/v).

Liquid Chromatography: Inject the reconstituted samples onto a C18 reverse-phase column.
The lipids are separated based on their hydrophobicity using a gradient of mobile phases
(e.g., Mobile Phase A: acetonitrile/water with formic acid and ammonium formate; Mobile
Phase B: isopropanol/acetonitrile with formic acid and ammonium formate).

Mass Spectrometry: The eluting lipids are ionized using electrospray ionization (ESI) in both
positive and negative modes and analyzed by a high-resolution mass spectrometer. Data is
acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode
to obtain both MS1 and MS/MS spectra.[15]

Data Processing: The raw LC-MS data is processed using software such as LipidSearch,
MS-DIAL, or similar platforms.[10][15] This involves peak picking, alignment, and
identification of lipid species based on their accurate mass and fragmentation patterns.

Data Presentation

The following tables summarize the hypothetical quantitative changes in major lipid classes in
B16F10 cells following treatment with Lipofermata, as identified by LC-MS analysis. The
values represent the relative abundance of each lipid class compared to the vehicle control.

Table 1: Relative Abundance of Major Phospholipid Classes
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Vehicle Lipofermata
. Control Treatment
Lipid Class . . Fold Change p-value
(Relative (Relative
Abundance) Abundance)
Phosphatidylchol
) 1.00 0.85 -1.18 <0.05
ine (PC)
Phosphatidyletha
1.00 0.92 -1.09 >0.05
nolamine (PE)
Phosphatidylinos
) 1.00 1.25 +1.25 <0.05
itol (PI)
Phosphatidylseri
1.00 1.10 +1.10 >0.05
ne (PS)
Sphingomyelin
pringomy 1.00 1.35 +1.35 <0.01

(SM)

Table 2: Relative Abundance of Neutral Lipids and Free Fatty Acids

Vehicle Lipofermata
o Control Treatment
Lipid Class . . Fold Change p-value
(Relative (Relative
Abundance) Abundance)
Diacylglycerol
iy 1.00 0.75 -1.33 <0.05
(DAG)
Triacylglycerol
vy 1.00 0.60 -1.67 <0.01
(TAG)
Cholesterol
1.00 0.80 -1.25 <0.05
Esters (CE)
Free Fatty Acids
1.00 1.50 +1.50 <0.01

(FFA)
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Caption: Experimental workflow for lipidomics analysis of Lipofermata-treated B16F10 cells.
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Caption: Simplified signaling pathway of FATP2-mediated fatty acid uptake and its inhibition by
Lipofermata.

Discussion

The results of the lipidomics analysis indicate that the inhibition of FATP2 by Lipofermata
leads to significant alterations in the lipid composition of B16F10 melanoma cells. The
observed decrease in triacylglycerols (TAGs) and cholesterol esters (CEs) suggests a
reduction in lipid storage, which is consistent with the role of FATP2 in facilitating the uptake of
fatty acids required for their synthesis. The accumulation of free fatty acids (FFAs) could be a
direct consequence of impaired transport and activation.

Interestingly, the phospholipid profile also shows significant changes. The increase in
phosphatidylinositol (P1) and sphingomyelin (SM) could indicate a compensatory response or a
shift in membrane composition and signaling pathways. These changes in the lipidome may
contribute to the anti-tumor effects of FATP2 inhibition by affecting membrane integrity, cell
signaling, and energy metabolism.

Conclusion

This application note provides a detailed framework for investigating the impact of the FATP2
inhibitor Lipofermata on the lipid profile of BL6F10 melanoma cells. The presented protocols
and representative data highlight the utility of lipidomics in understanding the metabolic effects
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of targeted cancer therapies. The observed alterations in lipid composition following
Lipofermata treatment underscore the potential of targeting fatty acid metabolism as a
therapeutic strategy for melanoma. Further studies are warranted to explore the downstream
functional consequences of these lipidomic changes and to evaluate the in vivo efficacy of
Lipofermata in melanoma models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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